Nelipepimut-S is a synthetic peptide derived from the human epidermal growth factor receptor 2, specifically targeting the HER2 protein, which is commonly overexpressed in certain breast cancers. This compound is designed to elicit an immune response against HER2-positive tumors, making it a candidate for therapeutic vaccines in breast cancer treatment. The peptide sequence of Nelipepimut-S corresponds to the amino acids 369-377 of the HER2 protein and has been studied for its potential to enhance disease-free survival in patients with low-expressing HER2 breast cancer.
Nelipepimut-S is classified as a peptide-based therapeutic agent. It is synthesized through solid-phase peptide synthesis, a common method for producing peptides in pharmaceutical applications. This compound is primarily sourced from biopharmaceutical research aimed at developing immunotherapies for cancer treatment, particularly breast cancer.
The synthesis of Nelipepimut-S involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method provides high purity and yields for the final product. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during the coupling reactions.
The molecular structure of Nelipepimut-S consists of a linear chain of nine amino acids, specifically designed to mimic a segment of the HER2 protein. The sequence is KIFGLSAFL, where each letter represents an individual amino acid.
Nelipepimut-S does not undergo typical chemical reactions like small molecules; instead, it interacts specifically with immune cells, particularly T cells, to elicit an immune response against HER2-expressing tumors.
The mechanism of action for Nelipepimut-S involves several key processes:
Nelipepimut-S is primarily investigated for its use in immunotherapy for breast cancer patients who have low HER2 expression levels. Clinical trials have demonstrated its potential to raise HER2-specific immunity and improve disease-free survival rates when combined with granulocyte-macrophage colony-stimulating factor.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3